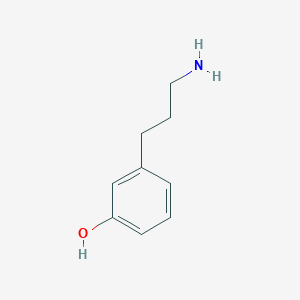

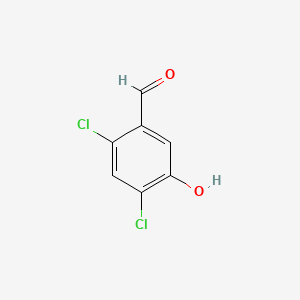

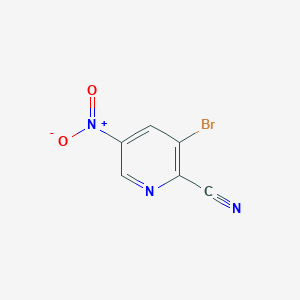

![molecular formula C17H16F3N3O2S B3037807 2-[[3-cyano-6-(2-furanyl)-4-(trifluoromethyl)-2-pyridinyl]thio]-N,N-diethylacetamide CAS No. 625369-83-7](/img/structure/B3037807.png)

2-[[3-cyano-6-(2-furanyl)-4-(trifluoromethyl)-2-pyridinyl]thio]-N,N-diethylacetamide

Overview

Description

The compound 2-[[3-cyano-6-(2-furanyl)-4-(trifluoromethyl)-2-pyridinyl]thio]-N,N-diethylacetamide is a polyfunctionally substituted heterocyclic compound. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related heterocyclic compounds with similar structural motifs and functionalities. These compounds are of interest due to their potential antitumor activities and the diversity of their reactive sites, which are valuable for further transformations and biological investigations .

Synthesis Analysis

The synthesis of related heterocyclic compounds typically involves the reaction of amines with cyanoacetate derivatives to form cyanoacetamides, which are then used to synthesize various heterocyclic derivatives . For example, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate yielded a cyanoacetamide that served as a precursor for further heterocyclic transformations . Another synthesis approach involved the acylation reaction of trifluoroacetic anhydride with an amino-cyano compound prepared via a microwave-assisted Gewald reaction . These methods emphasize short reaction times, high yields, and environmentally benign procedures .

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using various analytical techniques such as IR, 1H NMR, MS, and elemental analysis. X-ray single-crystal diffraction methods have revealed that some of these compounds have a cyclohexene ring in a half-chair conformation and a planar thiophene ring . The structural analysis is crucial for understanding the conformation and reactivity of these heterocyclic compounds.

Chemical Reactions Analysis

The cyanoacetamido moiety in the key precursors of these compounds is highly reactive, allowing for regioselective attacks and cyclizations with various chemical reagents. The reactions can follow multiple pathways, including dipolar cyclization, dinucleophilic-bielectrophilic attack, β-attack, Gewald-type attack, and condensation reactions, leading to a diversity of synthesized products . The cyclization reactions of cyanoacetamides can also be nonselective, resulting in mixtures of heterocyclization products .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. The presence of multiple functional groups, such as cyano, amide, and heterocyclic rings, contributes to their diverse chemical reactivity. The antitumor activities of these compounds have been evaluated in vitro, with some showing high inhibitory effects on various human cancer cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) . The tautomeric equilibriums of these compounds have also been studied using DFT quantum chemical calculations, which are important for understanding their biological activity .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research has explored the synthesis of various heterocyclic compounds utilizing fluorine-containing heterocycles as precursors. These compounds show significant potential due to their anticipated biological activities. For instance, the reaction of certain cyano and thio analogs with ethyl chloroacetate or chloroacetamide leads to the formation of O-alkylated pyridines. Subsequent reactions furnish promising furo[2,3-b]pyridines and pyrazolopyridines, indicating a pathway for the synthesis of compounds with potential biological applications (Bakhite, Abdel-rahman, & Al-Taifi, 2014).

Antitumor Activity

A notable application of this compound category is in the field of antitumor research. Various heterocyclic derivatives have been synthesized and evaluated for their antitumor activities. The diversity in the synthesized products, involving thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings, showcases the wide range of potential therapeutic agents. These compounds have shown high inhibitory effects against several human cancer cell lines, highlighting their significance in developing novel antitumor agents (Shams, Mohareb, Helal, & Mahmoud, 2010).

Synthesis of Cyanopyridine-Thione and Thieno[2,3-b]pyridine Derivatives

Another area of research involves the synthesis of cyanopyridinethiones, which serve as synthons for new thieno[2,3-b]pyridines. This synthesis pathway demonstrates the compound's utility in generating structures with potential biological activities. Reactions with various agents lead to the formation of compounds that could serve as intermediates for further synthesis of biologically active molecules (Mohamed, Al-Taifi, El‐Emary, & Bakhite, 2007).

Fluorine-Containing Heterocycles Synthesis

Research into the synthesis of 3-amino-2-functionalized-6-(2'-thienyl)-4-trifluoromethylthieno[2,3-b]pyridines reveals the compound's role in generating new molecules with anticipated applications in medicinal chemistry. The various reactions outlined provide pathways for developing new pyrido and thieno derivatives, further expanding the compound's utility in synthesizing novel chemical entities with potential biological activities (Abdel-Monem, Mohamed, & Bakhite, 2001).

properties

IUPAC Name |

2-[3-cyano-6-(furan-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N,N-diethylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F3N3O2S/c1-3-23(4-2)15(24)10-26-16-11(9-21)12(17(18,19)20)8-13(22-16)14-6-5-7-25-14/h5-8H,3-4,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILECOIDDBKYPMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CSC1=C(C(=CC(=N1)C2=CC=CO2)C(F)(F)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F3N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[[3-cyano-6-(2-furanyl)-4-(trifluoromethyl)-2-pyridinyl]thio]-N,N-diethylacetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B3037734.png)

![8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-thiol](/img/structure/B3037740.png)

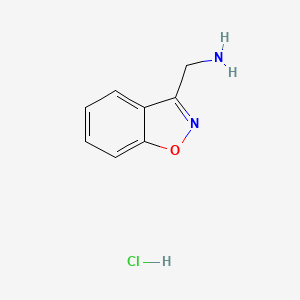

![N-((1H-benzo[d][1,2,3]triazol-1-yl)methyl)-N-benzyl-1-phenylmethanamine](/img/structure/B3037747.png)